molecular formula C11H14F3N B13304641 (1-Phenylpropyl)(2,2,2-trifluoroethyl)amine

(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine

Cat. No.: B13304641
M. Wt: 217.23 g/mol
InChI Key: DZKGEFYRZQFNND-UHFFFAOYSA-N
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Description

(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine: is an organic compound with the molecular formula C11H14F3N It is characterized by the presence of a phenyl group attached to a propyl chain, which is further connected to a trifluoroethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylpropyl)(2,2,2-trifluoroethyl)amine can be achieved through several methods. One common approach involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by an iron porphyrin complex, such as tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], under aqueous conditions . The reaction proceeds via a cascade diazotization/N-trifluoroethylation mechanism, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the product. Additionally, industrial processes may incorporate continuous flow reactors to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroethylamine moiety can be replaced by other nucleophiles.

    Oxidation and Reduction: The phenylpropyl group can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Addition Reactions: The compound can also participate in addition reactions, particularly with electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as halides, amines, and alcohols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted amines, while oxidation reactions may produce ketones or carboxylic acids.

Scientific Research Applications

(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-Phenylpropyl)(2,2,2-trifluoroethyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethylamine moiety can interact with various enzymes and receptors, modulating their activity. The phenylpropyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1-Phenylethyl)(2,2,2-trifluoroethyl)amine
  • (1-Phenylbutyl)(2,2,2-trifluoroethyl)amine
  • (1-Phenylpropyl)(2,2,2-difluoroethyl)amine

Uniqueness

(1-Phenylpropyl)(2,2,2-trifluoroethyl)amine is unique due to the presence of the trifluoroethylamine moiety, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

1-phenyl-N-(2,2,2-trifluoroethyl)propan-1-amine

InChI

InChI=1S/C11H14F3N/c1-2-10(15-8-11(12,13)14)9-6-4-3-5-7-9/h3-7,10,15H,2,8H2,1H3

InChI Key

DZKGEFYRZQFNND-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)NCC(F)(F)F

Origin of Product

United States

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